2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a dichloromethoxyphenyl group. The presence of chlorine and methoxy groups on the phenyl ring further enhances its reactivity and potential utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dichloro-6-methoxyphenylboronic acid with a suitable dioxaborolane precursor. One common method involves the use of a palladium-catalyzed Suzuki coupling reaction, where the boronic acid reacts with a halogenated dioxaborolane under mild conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recycling of catalysts and solvents can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The boron atom in the dioxaborolane ring can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed:
Substituted Phenyl Derivatives: From substitution reactions.
Aldehydes and Carboxylic Acids: From oxidation reactions.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki coupling makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine: This compound can be used in the development of new drugs and therapeutic agents. Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability .
Mechanism of Action
The mechanism by which 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The chlorine and methoxy groups on the phenyl ring can also influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
2,4-Dichloro-6-methoxyphenylboronic Acid: A precursor in the synthesis of the target compound.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Another compound with similar substituents on the phenyl ring but different core structure.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with different substitution pattern.
Uniqueness: 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
2-(2,4-dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)11-9(16)6-8(15)7-10(11)17-5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQBZZZDOSOLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736337 |
Source
|
Record name | 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046862-08-1 |
Source
|
Record name | 2-(2,4-Dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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